3-Oxoolean-18-en-28-oic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxoolean-18-en-28-oic acid methyl ester is a natural triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxoolean-18-en-28-oic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of oleanolic acid using acid catalysts. For example, oleanolic acid can be treated with methanol in the presence of sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of oleanolic acid from natural sources, followed by chemical modification. The process typically includes steps such as purification, esterification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxoolean-18-en-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique characteristics
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Oxoolean-18-en-28-oic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is investigated for potential use in treating diseases such as cancer and inflammatory disorders.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals .
Wirkmechanismus
The mechanism of action of 3-Oxoolean-18-en-28-oic acid methyl ester involves its interaction with specific molecular targets and pathways. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression. By activating PPARγ, the compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleanolic Acid: The parent compound from which 3-Oxoolean-18-en-28-oic acid methyl ester is derived.
Ursolic Acid: Another triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties .
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Eigenschaften
Molekularformel |
C31H48O3 |
---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
methyl (4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h19-20,22-23H,9-18H2,1-8H3/t20-,22+,23-,28+,29-,30-,31+/m1/s1 |
InChI-Schlüssel |
RGKMKULXFZOUPF-XRGYSQAUSA-N |
Isomerische SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)OC |
Kanonische SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.